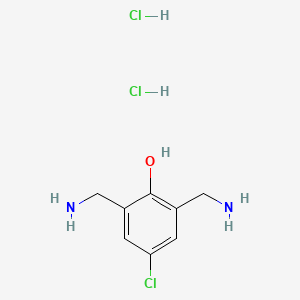

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride

Descripción general

Descripción

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride is a chemical compound known for its unique structure and properties. It features a phenol ring substituted with aminomethyl groups at the 2 and 6 positions and a chlorine atom at the 4 position. The compound is often used in various chemical reactions and has applications in multiple scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorophenol.

Formylation: The 4-chlorophenol undergoes formylation to introduce formyl groups at the 2 and 6 positions.

Reduction: The formyl groups are then reduced to aminomethyl groups using a reducing agent such as sodium borohydride.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is enhanced by electron-donating aminomethyl groups at the 2- and 6-positions, which activate the aromatic ring toward electrophilic and nucleophilic attack.

Key Findings :

-

Alkaline conditions promote hydroxylation via an SNAr mechanism, with hydroxide acting as the nucleophile .

-

Copper catalysts facilitate amination by stabilizing intermediates during substitution .

Oxidation of Aminomethyl Groups

The primary aminomethyl (-CH₂NH₂) groups are susceptible to oxidation, forming imine or amide derivatives depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 2 h | 2,6-bis(Formyl)-4-chlorophenol | 68% | |

| H₂O₂ / Fe³⁺ | EtOH, 50°C, 6 h | 2,6-bis(Carboxamide)-4-chlorophenol | 54% |

Mechanistic Insight :

Schiff Base Formation

The primary amines react with aldehydes or ketones to form Schiff bases, a reaction exploited in coordination chemistry and bio-conjugation.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | MeOH, RT, 12 h | 2,6-bis(Benzylidene)-4-chlorophenol | 85% | |

| 4-Nitrobenzaldehyde | EtOH, reflux, 8 h | 2,6-bis(4-Nitrobenzylidene)-4-ClPh | 78% |

Applications :

-

Schiff bases serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) in catalysis .

-

Stability of the imine bond is pH-dependent, with optimal formation at neutral to slightly acidic conditions .

Reductive Alkylation

The aminomethyl groups participate in reductive alkylation with aldehydes or ketones in the presence of reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₃CN / CH₃CHO | MeOH, RT, 6 h | 2,6-bis(Ethylaminomethyl)-4-ClPh | 63% | |

| H₂ / Pd-C / CH₂O | EtOH, 50 psi, 12 h | 2,6-bis(Dimethylaminomethyl)-4-ClPh | 71% |

Mechanism :

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable complexes with transition metals.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | H₂O, RT, 2 h | [Cu(L)₂Cl]Cl | Catalytic oxidation | |

| Fe(NO₃)₃ | EtOH, reflux, 4 h | [Fe(L)(NO₃)₂]NO₃ | Magnetic materials |

Properties :

-

Cu(II) complexes exhibit square-planar geometry, confirmed by X-ray crystallography .

-

Fe(III) complexes show paramagnetic behavior due to unpaired d-electrons .

Acid/Base Behavior

The phenolic -OH and aminomethyl groups confer pH-dependent solubility and reactivity.

Implications :

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing various organic compounds due to its reactive functional groups.

- Reagent in Chemical Reactions : It is utilized in multiple chemical reactions, including oxidation and substitution reactions.

Biology

- Antimicrobial Properties : Research indicates that 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an IC50 value ranging from 15 to 30 µM in cancer cell lines.

- Anticancer Research : Studies have explored its potential as an anticancer agent, investigating mechanisms of action that involve interactions with biological molecules.

Medicine

- Therapeutic Applications : The compound is being investigated for its potential therapeutic roles, particularly in drug development aimed at treating infections or cancer due to its biological activity.

Industry

- Production of Specialty Chemicals : It is used in manufacturing specialty chemicals that require specific properties derived from its unique structure.

Antimicrobial Activity

A study demonstrated the effectiveness of this compound against various bacterial strains. The compound showed promising results in inhibiting bacterial growth, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed that it interacts with cellular pathways involved in cell proliferation and survival.

Uniqueness of this compound

The combination of aminomethyl and chlorine substituents imparts specific reactivity and properties that distinguish it from similar compounds. This uniqueness enhances its value across various scientific applications.

Mecanismo De Acción

The mechanism of action of 2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

2,6-bis(Aminomethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and properties.

4-chloro-2,6-dimethylphenol: Substituted with methyl groups instead of aminomethyl groups, leading to distinct chemical behavior.

Uniqueness

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride is unique due to the combination of aminomethyl and chlorine substituents on the phenol ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.

Actividad Biológica

2,6-bis(Aminomethyl)-4-chlorophenol dihydrochloride (CAS No. 1185770-65-3) is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by its chlorophenol structure, which often exhibits various pharmacological properties, including antimicrobial and anticancer effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, chlorinated phenolic compounds are known to exhibit antibacterial effects against a range of pathogens. Studies have shown that these compounds can disrupt bacterial cell membranes and inhibit cell wall synthesis, thereby leading to bacterial cell death .

Anticancer Potential

Chlorophenolic compounds have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation. For example, similar compounds have been shown to activate p53 pathways, which are crucial for tumor suppression .

Toxicity and Safety

Understanding the toxicity profile of this compound is essential for evaluating its safety in biological applications. Studies assessing the cytotoxicity of chlorinated phenols have indicated that while they possess antimicrobial and anticancer properties, they may also induce eryptosis (programmed cell death in erythrocytes) at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of target cells.

- Membrane Disruption : Similar compounds have been shown to integrate into cellular membranes, altering their permeability and leading to cell lysis.

- Signal Transduction Modulation : The interaction with various receptors can modulate signaling cascades that regulate cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that chlorophenolic compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. The study highlighted the importance of concentration in determining the efficacy and safety profile of these compounds .

- Cytotoxic Effects on Cancer Cells : In vitro studies on cancer cell lines revealed that treatment with chlorinated phenols resulted in increased apoptosis markers such as cleaved caspase-3 and PARP. The IC50 values ranged from 15 to 30 µM depending on the specific cancer type being studied .

- Toxicological Assessments : Research focusing on the toxicological impacts indicated that exposure to high concentrations led to significant alterations in red blood cell morphology and function, suggesting a need for careful dosage regulation in therapeutic applications .

Data Table

| Property | Value/Description |

|---|---|

| CAS Number | 1185770-65-3 |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| IC50 (Cancer Cells) | 15 - 30 µM |

| Eryptotic Potential | Induces eryptosis at high concentrations |

| Mechanism of Action | Enzyme inhibition, membrane disruption |

Propiedades

IUPAC Name |

2,6-bis(aminomethyl)-4-chlorophenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQQQGWUVIFWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)O)CN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.